Trimethylsulfonium hydroxide
Overview
Description
Trimethylsulfonium hydroxide is not directly discussed in the provided papers, but its related compounds and synthesis methods offer insights into its chemical nature. Trimethylsulfonium compounds, such as trimethylsulfonium lead triiodide, are known for their stability and unique crystal structures, which can be indicative of the stability of this compound as well . The synthesis of related compounds often involves the use of trimethylsilyl groups, which are precursors or intermediates in the production of various sulfur-containing compounds .
Synthesis Analysis
The synthesis of trimethylsulfonium compounds can be complex, involving multiple steps and reagents. For example, trimethylsulfonium lead triiodide is synthesized through a process that results in a stable compound with a hexagonal crystal structure . The preparation of trimethylsulfonium bromide, a related compound, has been simplified through a modified Kornblum oxidation condition, which may offer insights into the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of trimethylsulfonium compounds is characterized by the presence of a sulfur atom bonded to three methyl groups. In the case of trimethylsulfonium lead triiodide, the compound forms a one-dimensional network of face-sharing octahedra along the c-axis, which is a result of the trimethylsulfonium cation's role in the structure . This structural information can be extrapolated to understand the potential molecular geometry of this compound.
Chemical Reactions Analysis
Trimethylsulfonium compounds participate in various chemical reactions. For instance, trimethylsulfonium bromide is used to make oxiranes and molten salts . The reactivity of trimethylsulfonium ions has been studied, and their preparation and characterization involve NMR spectroscopy and theoretical studies, which are crucial for understanding the chemical behavior of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethylsulfonium compounds are influenced by their molecular structure. For example, trimethylsulfonium lead triiodide exhibits semiconductor behavior and undergoes reversible structural phase transitions at low temperatures . The analysis of lipid contents using this compound in thermally assisted hydrolysis and methylation-gas chromatography indicates that it is a reactive compound capable of transforming fatty acids into their methyl esters .
Scientific Research Applications
Photodecomposable Base in 193-nm Resists
Trimethylsulfonium hydroxide has been reported as a base additive in 193 nm applications, particularly in photolithography. It stabilizes the latent image and acts as a photodecomposable base, demonstrating superior delay time stability in resist formulations compared to non-photodecomposable bases. This property enhances the performance of resists in lithographic processes (Padmanaban et al., 2000), (Padmanaban et al., 2000).
Analysis of Mycobacterium Species
This compound (TMSH) is effective in transesterifying fatty acids, aiding in the rapid and sensitive identification of mycobacterium species. This process is more efficient than conventional methods and relies on the characteristic chromatographic patterns produced (Müller et al., 1993).
Application in Organic Synthesis
TMSH is used in organic synthesis for specific reactions. For instance, its role in the condensation reaction with aldehydes and ketones leads to selective formation of epoxides. This process employs a solid-liquid transfer technique, demonstrating TMSH's versatility in organic chemical reactions (Borredon et al., 1982).
Enhancing Gas Chromatography Analyses
In gas chromatography, TMSH is utilized for on-line methylation, enhancing the analysis of organic acids and phenols in water. This approach is beneficial for detecting acidic compounds with improved sensitivity and specificity (Zapf & Stan, 1999).
Determination of Carbamate Pesticides
TMSH aids in the gas chromatographic analysis of carbamate pesticides in water. The method involves a simple and rapid on-line derivatization, enhancing the detection and quantification of pesticides (Faerber & Schoeler, 1993).
Analysis of Lipid Components in Zooplankton
TMSH is used in the analysis of lipid contents and fatty acid compositions in zooplankton, particularly focusing on polyunsaturated fatty acids. This method allows for clear observation of these components without extensive pretreatment, demonstrating TMSH's efficiency in biological sample analysis (Nakanishi et al., 2003).
Mechanism of Action
Target of Action
Trimethylsulfonium hydroxide (TMSH) is a methylating reagent . Its primary targets are nucleophiles, such as carboxylic acids, alcohols, thiols, and N-heterocycles . These compounds play crucial roles in various biochemical reactions and pathways.
Mode of Action
TMSH interacts with its targets by transferring a methyl group to them, a process known as methylation . This methylation can convert fatty acids into the corresponding fatty acid methyl esters (FAMEs) in a single step . This process is crucial for turning polar organic molecules into detectable volatile derivatives .
Biochemical Pathways
The methylation process affects various biochemical pathways. For instance, TMSH can convert fatty acids, which may be bound in biomolecules such as phospholipids and/or glycerides, into FAMEs . This conversion can significantly impact the metabolism of fatty acids and related biochemical pathways.
Result of Action
The primary result of TMSH’s action is the conversion of target compounds into more easily detectable forms. For example, it can convert fatty acids into FAMEs, facilitating their analysis in GC-MS . This conversion can provide valuable information about the composition and metabolism of various biological samples.
Safety and Hazards
Trimethylsulfonium Hydroxide is considered hazardous. It is highly flammable and causes skin irritation, serious eye irritation, and damage to organs . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
properties
IUPAC Name |
trimethylsulfanium;hydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9S.H2O/c1-4(2)3;/h1-3H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTPTXSNPBAUHX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)C.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
676-84-6 (Parent) | |
Record name | Trimethylsulfonium hydroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017287035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70938225 | |
Record name | Trimethylsulfanium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17287-03-5 | |
Record name | Trimethylsulfonium hydroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017287035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylsulfanium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17287-03-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLSULFONIUM HYDROXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/835839L58Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q & A
- A: Yes, TMSH is also effective in methylating acidic pesticides, carbamates, phenols, and organic acids, enabling their GC analysis. [, , , ]
A: Trimethylsulfonium hydroxide acts as a methylating agent, converting target molecules into their corresponding methyl esters. [, , ] This derivatization enhances their volatility and thermal stability, making them suitable for GC analysis. [, ]
A: this compound effectively transesterifies fatty acids bound in complex lipids, such as phospholipids and glycerides, into fatty acid methyl esters (FAMEs). [, , , ] This process, often performed at room temperature, simplifies their analysis by GC. [, ]
- A: While detailed spectroscopic data might not be extensively discussed in the provided literature, the formation and identification of this compound derivatives are commonly confirmed using GC-MS (gas chromatography-mass spectrometry). [, , ]
- A: While generally compatible with common GC systems, specific compatibility with various column types and detectors should be considered. The use of a packed liner in the GC injector is recommended to contain the reaction and prevent column contamination. []
A: this compound exhibits good thermal stability, enabling its use in high-temperature GC injections, where it decomposes into methanol and dimethyl sulfide. [, ]
- A: Yes, this compound is employed in thermochemolysis, a technique where methylation occurs concurrently with mild thermal fragmentation of biomaterials, enabling direct analysis of complex samples. [, , , ] This approach simplifies sample preparation and reduces the risk of analyte loss.
A: this compound acts as a catalyst and methyl donor in a base-catalyzed transesterification reaction. [, ] The reaction involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the target molecule, leading to the formation of the methyl ester.
A: While this compound effectively methylates various functional groups, it exhibits varying degrees of selectivity. For instance, lipids containing amino, amide, or hydroxyl groups can undergo additional N- and O-methylation. [] Careful consideration of potential side reactions is crucial, especially when analyzing complex mixtures.
- A: While the provided literature does not explicitly mention computational studies on this compound itself, its applications in analytical chemistry often involve comparing results to established databases and libraries for compound identification. []
- A: The quaternary ammonium structure of this compound, with its positively charged sulfur atom, contributes to its reactivity as a methyl donor. [] Modifications to this structure could alter its reactivity and selectivity towards different functional groups.
- A: this compound solutions are commercially available, typically in methanol. [] While information regarding specific formulation strategies is limited in the provided literature, proper storage and handling are crucial for maintaining reagent stability.
- A: Initially, this compound found use in fatty acid analysis due to its efficient transesterification capabilities. [] Over time, its applications have expanded to cover a broader range of analytes, including acidic pesticides, carbamates, and phenols. [, , ] The development of thermochemolysis techniques further broadened its utility, allowing for in situ analysis of complex samples. [, ]
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